4-(1-Piperidinyl)-1-naphthonitrile
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Overview
Description
4-(Piperidin-1-yl)-1-naphthonitrile is an organic compound that features a piperidine ring attached to a naphthonitrile moietyThe piperidine ring is a six-membered heterocycle containing one nitrogen atom, which is known for its presence in many pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-1-yl)-1-naphthonitrile typically involves the reaction of 1-bromo-4-naphthonitrile with piperidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . The general reaction scheme is as follows:
- Dissolve 1-bromo-4-naphthonitrile in DMF.
- Add piperidine and a base such as potassium carbonate (K2CO3).
- Heat the reaction mixture to 80-100°C for several hours.
- Cool the reaction mixture and extract the product using an organic solvent such as ethyl acetate.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 4-(Piperidin-1-yl)-1-naphthonitrile may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance the efficiency and yield of the synthesis. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-1-yl)-1-naphthonitrile can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Primary amine derivatives.
Substitution: Substituted amides or imines, depending on the nucleophile used.
Scientific Research Applications
4-(Piperidin-1-yl)-1-naphthonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-(Piperidin-1-yl)-1-naphthonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The piperidine ring can enhance the binding affinity and selectivity of the compound towards its target. Additionally, the nitrile group can participate in hydrogen bonding and other non-covalent interactions, contributing to the overall activity of the compound .
Comparison with Similar Compounds
Similar Compounds
4-(Piperidin-1-yl)pyridine: Similar structure but with a pyridine ring instead of a naphthonitrile moiety.
4-(Morpholin-1-yl)-1-naphthonitrile: Contains a morpholine ring instead of a piperidine ring.
4-(Piperidin-1-yl)benzonitrile: Features a benzonitrile moiety instead of a naphthonitrile moiety
Uniqueness
4-(Piperidin-1-yl)-1-naphthonitrile is unique due to the combination of the piperidine ring and the naphthonitrile moiety, which imparts distinct electronic and steric properties. This combination can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in drug discovery and materials science .
Properties
CAS No. |
507476-72-4 |
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Molecular Formula |
C16H16N2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
4-piperidin-1-ylnaphthalene-1-carbonitrile |
InChI |
InChI=1S/C16H16N2/c17-12-13-8-9-16(18-10-4-1-5-11-18)15-7-3-2-6-14(13)15/h2-3,6-9H,1,4-5,10-11H2 |
InChI Key |
RKRIJSUSKWFLIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C3=CC=CC=C32)C#N |
Origin of Product |
United States |
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